molecular formula C9H8ClNO B2988573 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde CAS No. 1547080-68-1

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde

Cat. No.: B2988573
CAS No.: 1547080-68-1
M. Wt: 181.62
InChI Key: OGBRKXNGQAKCPA-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde is a heterocyclic compound with a unique structure that includes a chloro-substituted pyridine ring fused to a cyclopentane ring

Scientific Research Applications

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as a combustible solid . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . Another approach includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
  • 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Uniqueness

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde functional group, which provides distinct reactivity and potential for further functionalization compared to its analogues .

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9-7(5-12)4-6-2-1-3-8(6)11-9/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBRKXNGQAKCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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